molecular formula C28H34O9 B1681552 Schisantherin C CAS No. 64938-51-8

Schisantherin C

Cat. No.: B1681552
CAS No.: 64938-51-8
M. Wt: 514.6 g/mol
InChI Key: BKGUPIVDQHHVMV-LSHKVNPSSA-N
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Description

Schisantherin C is a compound with the molecular formula C28H34O9 . It is one of the primary active compounds found in the medicinal plant Schisandra chinensis . It is also known by other names such as Arisanschinin L and Gomisin-B .


Molecular Structure Analysis

The molecular weight of this compound is 514.6 g/mol . The IUPAC name for this compound is (9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo [10.7.0.0 2,7 .0 14,18 ]nonadeca-1 (19),2,4,6,12,14 (18)-hexaen-8-yl) ( E )-2-methylbut-2-enoate .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 514.6 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 9, and a rotatable bond count of 7 . The exact mass is 514.22028266 g/mol .

Scientific Research Applications

Anti-inflammatory Properties

Schisantherin A, closely related to Schisantherin C, has demonstrated anti-inflammatory properties by down-regulating NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells. This study suggests potential anti-inflammatory applications for similar compounds within the Schisantherin series, including this compound (X. Ci et al., 2010).

Neuroprotective Effects

Research indicates that Schisantherin A protects against 6-OHDA-induced dopaminergic neuron damage in zebrafish and cytotoxicity in SH-SY5Y cells through the ROS/NO and AKT/GSK3β pathways. This suggests that this compound might also offer neuroprotective benefits, particularly in the context of neurodegenerative diseases like Parkinson's disease (Lun-qing Zhang et al., 2015).

Hepatoprotective and Antioxidant Effects

Another study on Schisantherin A highlighted its hepatoprotective and antioxidant effects, which could be beneficial in developing treatments for liver-related conditions. Given the structural similarities, this compound might exhibit similar hepatoprotective and antioxidant properties, offering potential applications in liver health and protection against oxidative stress (N. Zheng et al., 2017).

Anticancer Activity

Schisantherin A induces apoptosis in human gastric cancer cells through the ROS/JNK signaling pathway, suggesting a potential for this compound in cancer research, particularly in developing treatments targeting apoptosis pathways in cancer cells (Zishu Wang et al., 2020).

Enhanced Brain Uptake and Anti-Parkinsonian Activity

Research involving Schisantherin A nanoparticles demonstrated enhanced brain uptake and anti-Parkinsonian activity, indicating potential applications of this compound in treating neurological disorders, especially when delivery to the brain is a significant challenge (Tongkai Chen et al., 2017).

Mechanism of Action

Target of Action

Schisantherin C, a compound derived from the traditional medicinal plant Schisandra chinensis , primarily targets the Glycogen synthase kinase 3β (GSK-3β) . GSK-3β is a downstream element of the PI3K/Akt pathway , playing a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

This compound interacts with its primary target, GSK-3β, by inducing the upregulation of p-Akt activity, which subsequently reduces the phosphorylation level of GSK-3β . This interaction leads to changes in cellular processes, including cell proliferation and apoptosis.

Biochemical Pathways

The primary biochemical pathways affected by this compound include the nuclear factor-κB (NF-κB) pathways , Mitogen-activated protein kinase (MAPK) , and Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) . These pathways play a significant role in regulating cellular responses to cytokines and stress. By modulating these pathways, this compound can influence various downstream effects, including inflammation and cell survival.

Pharmacokinetics

The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism . This metabolism can limit the clinical efficacy of this compound. It exhibits a swift absorption and elimination profile in vivo, with a maximum concentration time (tmax) of 207 hours and a half-life (t1/2) of 948 hours .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anti-inflammatory effects, operating through the regulation of inflammatory signaling pathways and the mitigation of the production and release of inflammatory cytokines . Additionally, it has demonstrated the ability to counteract damage to H9c2 cells and facilitate the recovery of myocardial tissue .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory and antioxidant activities can be affected by the oxidative stress level in the environment

Safety and Hazards

While the specific safety and hazards of Schisantherin C are not detailed in the retrieved documents, it is generally advised to avoid breathing in its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

Schisantherin C exhibits a range of biochemical properties. It interacts with various enzymes, proteins, and other biomolecules, showcasing its effectiveness across various liver diseases while maintaining a favorable safety profile . The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that this compound exerts antidepressant effects by inhibiting the glial cell-derived neurotrophic factors GDNF/ERK1/2/ROS and PI3K/AKT/NOX signaling pathways within the hippocampus and prefrontal cortex of depressed mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For example, it has been found to induce the activation of the PI3K/Akt pathway and concurrently inhibit NOX2 expression in acute myocardial ischemia (AMI) mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. KEGG pathway analysis showed significant enrichment in galactose metabolism as well as in fructose and mannose metabolism

Transport and Distribution

It is known that the bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism

Subcellular Localization

It is known that a related compound, Schisantherin A, is mainly located in the cytoplasm

Properties

IUPAC Name

[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGUPIVDQHHVMV-LSHKVNPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@]1(C)O)C)OCO4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64938-51-8
Record name Schisantherin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064938518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of Schisantherin C and how is it typically isolated?

A1: this compound is a lignan compound found in the fruits of the Schisandra species, particularly Schisandra chinensis and Schisandra sphenanthera. While its exact molecular weight hasn't been explicitly reported in the provided abstracts, its structure has been elucidated using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, solvent effects on methoxy protons, and chemical degradation studies [].

Q2: Which species of Schisandra contain this compound and does the content vary?

A2: this compound has been identified in various Schisandra species, including Schisandra chinensis, Schisandra sphenanthera, Schisandra rubriflora, and Schisandra lancifolia [, ]. The content of this compound, like other lignans, can vary significantly depending on the species, plant part, and even the time of harvest. For instance, one study found the highest total lignan content in Schisandra chinensis fruits collected between May and July [].

Q3: How can different parts of the Schisandra plant be chemically profiled for this compound and other compounds?

A3: Researchers have employed UPLC-QTOF-MS (Ultra Performance Liquid Chromatography - Quadrupole Time-of-Flight Mass Spectrometry) combined with metabolomics analysis to differentiate the chemical profiles of different parts of Schisandra chinensis, including the fruit, stems, leaves, and roots []. This approach allows for the identification and quantification of a wide range of metabolites, including this compound, in various plant parts.

Q4: Can you explain the use of UHPLC-QTOF/MS^E in understanding the effects of processing on this compound levels in Schisandra chinensis fruit?

A4: UHPLC-QTOF/MS^E is a powerful technique that combines high-resolution separation with accurate mass detection and fragmentation analysis. Researchers have utilized this technique to investigate the impact of processing methods, such as vinegar and wine processing, on the chemical composition of Schisandra chinensis fruit []. By comparing the metabolite profiles of processed and unprocessed fruits, they identified this compound as one of the key markers that exhibited significant variations in concentration depending on the processing method.

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